3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione
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Overview
Description
3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
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Scientific Research Applications
Michael Addition Reactions :The compound demonstrates reactivity in Michael addition reactions, showcasing its potential in the formation of various complex molecules. Erkin and Krutikov (2009) illustrated this by studying the addition of a compound with CH-acidic centers to 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione. The study revealed the compound's greater nucleophilicity and its role in the formation of Michael adducts, underlining its importance in synthetic organic chemistry (Erkin & Krutikov, 2009).
Synthesis of Pyrido[4,3–d]pyrimidines :Ma, Gao, and Sun (2021) reported a novel method for synthesizing pyrido[4,3–d]pyrimidine derivatives, a scaffold of high value in drug development. The study highlighted a simple and efficient synthesis route, emphasizing the compound's relevance in the field of medicinal chemistry and drug discovery (Ma, Gao, & Sun, 2021).
Synthesis of Hetarylmethylidene Derivatives :Yurtaeva and Tyrkov (2016) delved into the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones. The study demonstrated the compound's versatility in reacting with various aldehydes and ketones, contributing to the formation of a wide array of hetarylmethylidene derivatives, showcasing its potential in the synthesis of diverse chemical structures (Yurtaeva & Tyrkov, 2016).
Formation of 1-Methylbarbituric Acid Derivatives :Jalilzadeh and Pesyan (2011) highlighted the compound's role in the formation of 1-methylbarbituric acid derivatives, illustrating its importance in the generation of a new class of heterocyclic compounds. The study emphasized its reactivity with various aldehydes and its potential in creating a diverse array of chemical structures (Jalilzadeh & Pesyan, 2011).
Formation of Pyrrolo[3,4-d]pyrimidine Derivatives :Tsupak et al. (2006) focused on the synthesis of pyrrolo[3,4-d]pyrimidine derivatives, showcasing the compound's role in the formation of polynuclear heterocyclic systems. The study illustrated its significance in the synthesis of complex molecular structures, emphasizing its potential in the field of chemical synthesis (Tsupak et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound “3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione” are currently unknown. This compound belongs to the class of pyrimido[4,5-d]pyrimidines , which are known to have significant biological activities.
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been shown to inhibit cdk2 . They interact with CDK2, leading to decreased proliferation and increased differentiation and induction of apoptosis .
Biochemical Pathways
Related compounds have been shown to inhibit the cyclin-dependent kinase 2 (cdk2) pathway . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to have significant cytotoxic activities against various cancer cell lines . They inhibit CDK2, leading to decreased proliferation and increased differentiation and induction of apoptosis .
Properties
IUPAC Name |
3-methyl-1-(2-methylpropyl)-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6(2)5-14-9-8(7(15)4-12-9)10(16)13(3)11(14)17/h6,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSDPOYWSYWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)CN2)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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